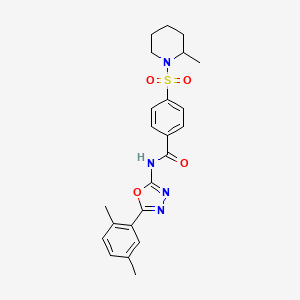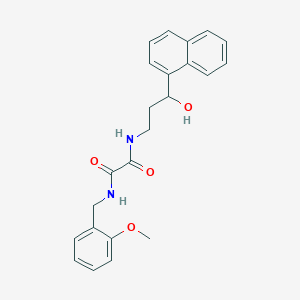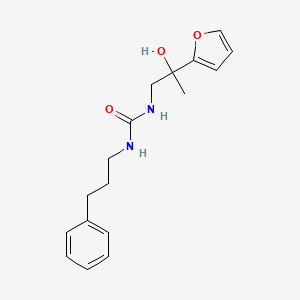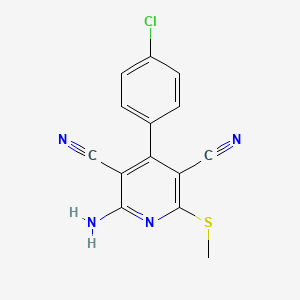![molecular formula C7H4ClN3O2 B2453397 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-80-7](/img/structure/B2453397.png)
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C6H4ClN3. It has a molecular weight of 153.57 . This compound is a solid at room temperature and is stored in a refrigerator .
Synthesis Analysis
A series of novel 1,2,4-triazolo[4,3-a]pyridine derivatives were synthesized from 2,3-dichloropyridine and hydrazine hydrate as starting materials by multistep reactions under microwave assistance . The structures of these compounds were characterized using various techniques such as 1H NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine was characterized using 1H NMR, MS, and elemental analysis . The InChI code for this compound is 1S/C6H4ClN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H .Chemical Reactions Analysis
The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine involves a series of reactions starting from 2,3-dichloropyridine and hydrazine hydrate . The reactions were carried out under microwave assistance, providing several advantages such as high yields, facile work-up, and environmental friendliness .Physical And Chemical Properties Analysis
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a solid at room temperature . It has a molecular weight of 153.57 . The compound is stored in a refrigerator .科学的研究の応用
Antifungal Activities
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives have demonstrated antifungal activities. For example, a study by Wang et al. (2018) showed that a specific compound with this structure exhibited inhibitory effects against various fungal species, including Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea (Wang et al., 2018). Similarly, a study by Yang et al. (2015) reported weak antifungal activity for a series of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines (Yang et al., 2015).
Crystal Structure and Theoretical Studies
The crystal structure and theoretical calculations of these compounds have been a focus of several studies. For example, Mu et al. (2015) characterized 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine using various spectroscopic techniques and X-ray diffraction, contributing to a deeper understanding of its structural properties (Mu et al., 2015).
Synthesis and Pharmacological Assessment
Karpina et al. (2019) developed a method for synthesizing novel 1,2,4-triazolo[4,3-a]pyridine derivatives and conducted a pharmacological assessment of these compounds, highlighting their potential in drug development (Karpina et al., 2019).
Other Applications
Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety and evaluated their antifungal and insecticidal activities (Xu et al., 2017). In another study, Reichelt et al. (2010) presented a palladium-catalyzed synthesis method for these compounds, indicating their versatility in chemical synthesis (Reichelt et al., 2010).
作用機序
Target of Action
Triazole compounds, which include this molecule, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It’s suggested that the 1,2,4-triazolo pyridine ring in the compound may interact with the amino-acid residue on the surface of its targets, which may be responsible for its bioactivity .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . It’s also suggested to be a CYP1A2 inhibitor .
Result of Action
Some compounds in the triazole class have shown moderate antiproliferative activities against cancer cells , but it’s unclear if this specific compound has similar effects.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
将来の方向性
The synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazolo[4,3-a]pyridine analogues are areas of ongoing research . The therapeutic importance of triazole derivatives has been confirmed in the literature, leading to the synthesis and study of these compounds .
特性
IUPAC Name |
8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWXVFKDBCHREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2453319.png)

![Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2453323.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B2453324.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453328.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2,3-dihydroindol-1-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2453330.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2453332.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2453335.png)
